

Application Notes and Protocols: Overcoming Venetoclax Resistance with Pik-75

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Compound of Interest

Compound Name: *Pik-75*

Cat. No.: *B1354059*

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Introduction:

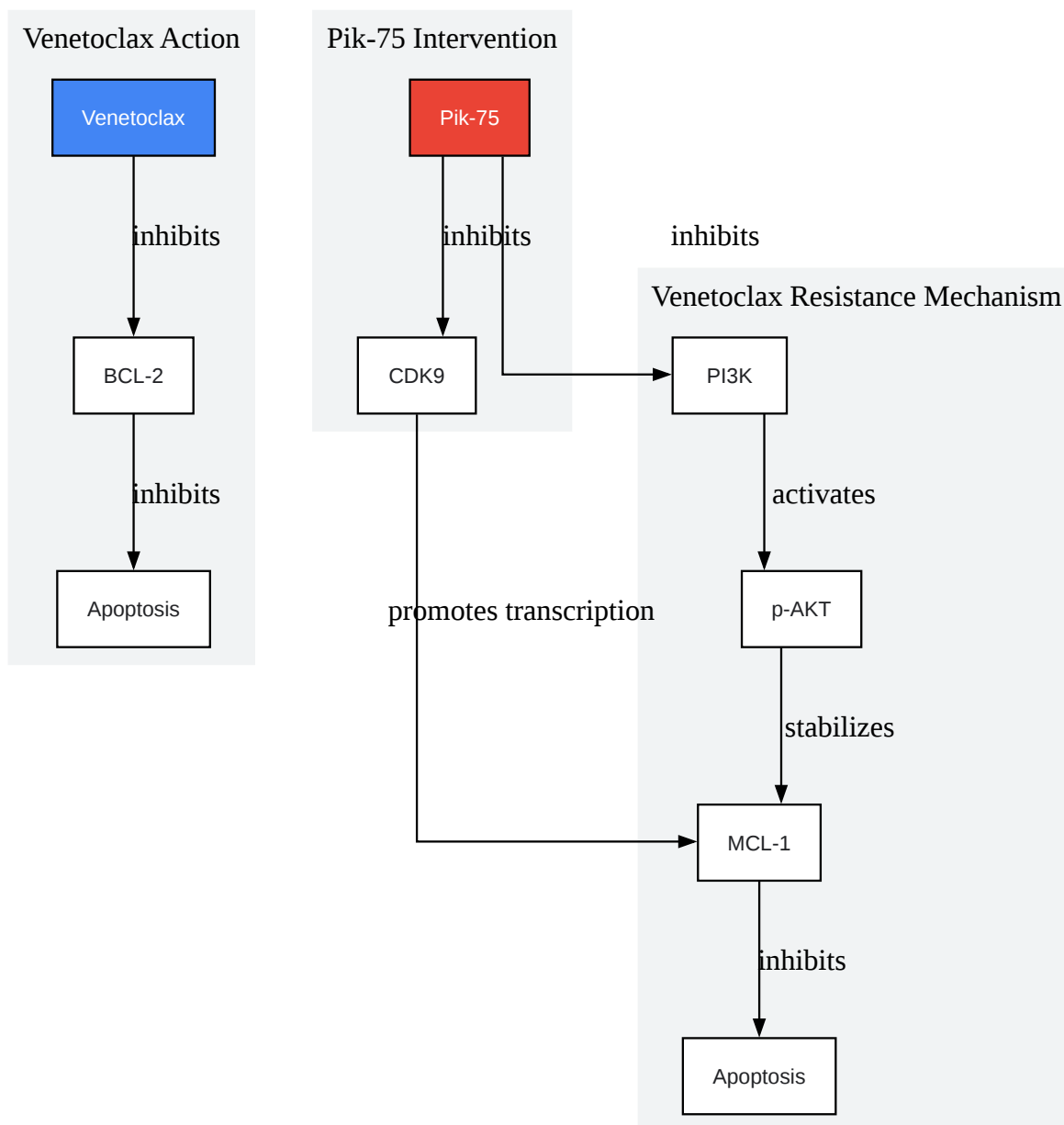
Venetoclax, a potent BCL-2 inhibitor, has demonstrated significant clinical efficacy in various hematologic malignancies. However, the development of resistance, both intrinsic and acquired, presents a major clinical challenge. One of the key mechanisms contributing to venetoclax resistance is the upregulation of other anti-apoptotic proteins, particularly MCL-1, often driven by pro-survival signaling pathways such as the PI3K/AKT pathway.^{[1][2][3][4][5][6][7][8]} This document provides detailed application notes and protocols for utilizing **Pik-75**, a dual PI3K/CDK9 inhibitor, to overcome venetoclax resistance. **Pik-75** effectively targets the PI3K/AKT signaling axis, leading to the downregulation of MCL-1 and subsequent sensitization of resistant cells to apoptosis.^{[1][2][3][4]}

Mechanism of Action: Pik-75 in Venetoclax Resistance

Venetoclax resistance is frequently associated with elevated levels of MCL-1 and hyperactivation of the PI3K/AKT signaling pathway.^{[1][3]} **Pik-75** circumvents this resistance through a dual inhibitory mechanism:

- **PI3K Inhibition:** **Pik-75** inhibits the Phosphoinositide 3-kinase (PI3K), a key upstream regulator of the AKT signaling pathway. Inhibition of PI3K prevents the phosphorylation and subsequent activation of AKT.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **CDK9 Inhibition:** As a dual inhibitor, **Pik-75** also targets Cyclin-Dependent Kinase 9 (CDK9). CDK9 is involved in the transcriptional regulation of several genes, including MCL-1. Inhibition of CDK9 leads to a potent reduction in MCL-1 expression.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

By simultaneously blocking the PI3K/AKT survival signaling and inhibiting MCL-1 transcription, **Pik-75** restores the apoptotic potential in venetoclax-resistant cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)



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Caption: Signaling pathway of **Pik-75** overcoming venetoclax resistance.

Data Presentation

Table 1: In Vitro Efficacy of Pik-75 in Venetoclax-Sensitive and -Resistant Mantle Cell Lymphoma (MCL) Cell Lines

Cell Line	Venetoclax IC50 (nM)	Pik-75 IC50 (nM)	GSK1059615 IC50 (nM)*	Resistance Status
Mino	1.50	3.82	3.35	Sensitive
Mino-Re	>100	1.50	5.71	Acquired Resistant
Rec-1	10.94	6.09	5.82	Sensitive
Rec1-Re	>100	10.90	6.59	Acquired Resistant
Maver-1	2.92	7.15	7.68	Sensitive
Granta-519	5.76	17.19	15.21	Sensitive
JeKo-1	147.50	9.56	7.03	Primary Resistant
Z-138	163.90	8.09	7.05	Primary Resistant
JeKo-R	>100	5.62	4.97	Primary Resistant
SP-49	>100	5.14	5.27	Primary Resistant

*IC50 values were calculated 72 hours post-treatment.[\[4\]](#)

Table 2: Ex Vivo Efficacy of Pik-75 in Primary MCL Patient Samples

Patient Sample Group	Venetoclax IC50 (nM)	Pik-75 IC50 (nM)	GSK1059615 IC50 (nM)**	Number of Patients
Venetoclax Sensitive	5.2 - 125.1	6.3 - 425.2	>110.7 (partial efficacy)	10
Venetoclax Resistant	>244.8	6.3 - 425.2	>110.7 (partial efficacy)	11

**IC50 values were calculated 24 hours post-treatment.*[1]

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of **Pik-75** and venetoclax in cancer cell lines.



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Caption: Workflow for the cell viability assay.

Materials:

- MCL cell lines (e.g., Mino, Rec-1, and their venetoclax-resistant counterparts)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **Pik-75** (dissolved in DMSO)
- Venetoclax (dissolved in DMSO)
- 96-well opaque-walled plates

- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Culture MCL cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
- Seed 5×10^4 cells per well in 100 µL of medium in a 96-well opaque-walled plate.
- Prepare serial dilutions of **Pik-75** and venetoclax in culture medium. The final DMSO concentration should not exceed 0.1%.
- Add the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubate the plates for 24, 48, or 72 hours at 37°C.[\[1\]](#)
- Equilibrate the plate and its contents to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate the IC₅₀ values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.

Western Blot Analysis

This protocol is used to assess the protein expression levels of key signaling molecules involved in the **Pik-75** mechanism of action.

Materials:

- MCL cell lines
- **Pik-75** and venetoclax
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies against: p-AKT, total AKT, MCL-1, Cleaved PARP, Cleaved Caspase-3, and a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Treat MCL cells with the desired concentrations of **Pik-75** or venetoclax for 24 hours.[\[1\]](#)
- Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using the BCA Protein Assay Kit.
- Denature equal amounts of protein (20-30 μ g) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Apoptosis Assay

This protocol quantifies the extent of apoptosis induced by **Pik-75** and venetoclax treatment.



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Caption: Workflow for the cell apoptosis assay.

Materials:

- MCL cell lines
- **Pik-75** and venetoclax
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Treat MCL cells with designated concentrations of **Pik-75** or venetoclax for 24 hours.^[1]

- Harvest the cells by centrifugation and wash them twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) staining solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of apoptotic cells (Annexin V-positive) using appropriate flow cytometry analysis software.

Conclusion

Pik-75 presents a promising therapeutic strategy to overcome both acquired and primary venetoclax resistance in malignancies such as mantle cell lymphoma.[1][2][3][4] Its dual inhibitory action on the PI3K/AKT pathway and CDK9-mediated MCL-1 expression effectively re-sensitizes resistant cancer cells to apoptosis. The protocols outlined in this document provide a framework for researchers and drug development professionals to investigate the efficacy and mechanism of **Pik-75** in preclinical models of venetoclax resistance.

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